molecular formula C8H18ClNO5 B15352792 N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride

N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride

Cat. No.: B15352792
M. Wt: 243.68 g/mol
InChI Key: QHWGCVIAMMMOPR-HXJSONIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride is a synthetic derivative of the naturally occurring compound, 1-deoxygalactonojirimycin. This compound is known for its potent inhibitory effects on glycosidases, enzymes that break down sugars. Due to its ability to inhibit these enzymes, it has garnered significant interest in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C8H18ClNO5

Molecular Weight

243.68 g/mol

IUPAC Name

(2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6+,7+,8-;/m1./s1

InChI Key

QHWGCVIAMMMOPR-HXJSONIISA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H](N1CCO)CO)O)O)O.Cl

Canonical SMILES

C1C(C(C(C(N1CCO)CO)O)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride typically involves the chemical modification of 1-deoxygalactonojirimycin. This process may include steps such as the introduction of a hydroxyethyl group to the molecule. Reaction conditions often require the use of specific reagents and catalysts under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to be efficient and cost-effective, often utilizing advanced chemical engineering techniques to optimize yield and purity. The production facilities must adhere to stringent safety and environmental regulations to manage the handling of potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols.

Scientific Research Applications

N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a glycosidase inhibitor in various chemical assays to study enzyme mechanisms and kinetics.

  • Biology: The compound is employed in biological research to investigate the role of glycosidases in cellular processes and disease states.

  • Medicine: It has potential therapeutic applications in the treatment of lysosomal storage diseases and other glycosidase-related disorders.

  • Industry: The compound is utilized in the development of glycosidase inhibitors for use in pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride involves the inhibition of glycosidases. By binding to the active site of these enzymes, the compound prevents the breakdown of glycosidic bonds, thereby modulating various biological processes. The molecular targets and pathways involved include the regulation of glycan processing and metabolism.

Comparison with Similar Compounds

  • 1-deoxygalactonojirimycin

  • Miglitol

  • Acarbose

  • Vildagliptin

This comprehensive overview highlights the significance of N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride in various scientific and industrial fields. Its unique properties and applications make it a valuable compound for further research and development.

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